3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol
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Overview
Description
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol is a complex organic compound that features both amine and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol typically involves multiple steps. One common method involves the alkylation of 3-dimethylaminophenol with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: Both the amine and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminophenol: Lacks the oct-7-en-2-yl group, making it less hydrophobic.
4-Dimethylaminophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
N,N-Dimethyl-m-aminophenol: Another related compound with different functional groups.
Uniqueness
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol is unique due to the presence of the oct-7-en-2-yl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desirable.
Properties
CAS No. |
847147-31-3 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
3-(dimethylamino)-4-[(2S)-oct-7-en-2-yl]oxyphenol |
InChI |
InChI=1S/C16H25NO2/c1-5-6-7-8-9-13(2)19-16-11-10-14(18)12-15(16)17(3)4/h5,10-13,18H,1,6-9H2,2-4H3/t13-/m0/s1 |
InChI Key |
WLYOHMPRIQGFRX-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CCCCC=C)OC1=C(C=C(C=C1)O)N(C)C |
Canonical SMILES |
CC(CCCCC=C)OC1=C(C=C(C=C1)O)N(C)C |
Origin of Product |
United States |
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